2-(4-Cyclobutylphenyl)-2-methyloxirane
Description
2-(4-Cyclobutylphenyl)-2-methyloxirane is a 2,2-disubstituted epoxide characterized by a cyclobutylphenyl group and a methyl group attached to the oxirane ring. These epoxides are valuable intermediates in organic synthesis, particularly in deuteration reactions (e.g., precision deuteration catalyzed by titanocene(III)) and antimicrobial agent development . The cyclobutyl substituent may confer unique steric and electronic properties, influencing reactivity and applications in catalysis or medicinal chemistry.
Properties
IUPAC Name |
2-(4-cyclobutylphenyl)-2-methyloxirane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O/c1-13(9-14-13)12-7-5-11(6-8-12)10-3-2-4-10/h5-8,10H,2-4,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAWLWENMMPNVNV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CO1)C2=CC=C(C=C2)C3CCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Cyclobutylphenyl)-2-methyloxirane typically involves the cycloaddition reactions. One common method is the [2+2] cycloaddition of cyclobutene with phenyl-substituted alkenes under UV irradiation . Another approach involves the use of cyclopropyl N-tosylhydrazone as a precursor, which undergoes ring expansion to form the cyclobutyl group .
Industrial Production Methods
Industrial production of this compound may involve large-scale cycloaddition reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(4-Cyclobutylphenyl)-2-methyloxirane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides and ketones.
Reduction: Reduction reactions can convert the oxirane ring to diols.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of different substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Epoxides and ketones.
Reduction: Diols.
Substitution: Various substituted oxiranes depending on the nucleophile used.
Scientific Research Applications
2-(4-Cyclobutylphenyl)-2-methyloxirane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of specialty chemicals
Mechanism of Action
The mechanism of action of 2-(4-Cyclobutylphenyl)-2-methyloxirane involves its interaction with specific molecular targets and pathways. The oxirane ring is highly reactive and can form covalent bonds with nucleophilic sites in biomolecules, leading to various biological effects. The cyclobutyl and phenyl groups contribute to the compound’s overall stability and reactivity .
Comparison with Similar Compounds
Key Observations :
- Electron Effects : Fluorine and methoxy groups modulate electrophilicity of the epoxide ring, impacting reactivity in nucleophilic ring-opening reactions .
- Steric Hindrance : Bulky substituents like cyclobutylphenyl may slow reaction kinetics but enhance enantioselectivity in asymmetric syntheses .
- Chirality : Stereochemical configuration (e.g., (2S)-enantiomers) is critical for applications in asymmetric catalysis or drug design .
Physicochemical Properties
Collision cross-section (CCS) data and molecular weights provide insights into molecular size and polarity:
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